molecular formula C8H8BrFO2 B1442699 (4-Bromo-2-fluoro-5-methoxyphenyl)methanol CAS No. 749931-19-9

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Cat. No. B1442699
M. Wt: 235.05 g/mol
InChI Key: YZOGHNYIPBLBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-fluoro-5-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 . It has a molecular weight of 235.05 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-fluoro-5-methoxyphenyl)methanol” is 1S/C8H8BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 . This code provides a specific description of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“(4-Bromo-2-fluoro-5-methoxyphenyl)methanol” is a solid compound . It has a molecular weight of 235.05 . The compound’s InChI code is 1S/C8H8BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis Methodologies : A practical synthesis method for related compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions that could potentially be adapted for the synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. These methods are crucial for manufacturing materials with specific anti-inflammatory and analgesic properties (Qiu et al., 2009).

  • Catalysts for Methanol Reforming : Research on Cu-based catalysts for methanol reforming processes provides insights into kinetic, compositional, and morphological characteristics essential for hydrogen production. These findings could be relevant for applications involving methanol derivatives in energy production (Yong et al., 2013).

Potential Applications in Energy and Materials Science

  • Hydrogen Production from Methanol : Studies on methanol thermochemical conversion to hydrogen highlight the importance of catalyst development and reactor technology for efficient hydrogen production. This research could offer a framework for utilizing (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in energy applications (García et al., 2021).

  • Methanol as a Chemical Marker : The use of methanol as a chemical marker for assessing solid insulation condition in power transformers could potentially extend to derivatives like (4-Bromo-2-fluoro-5-methoxyphenyl)methanol for more specialized applications in electrical engineering and materials science (Jalbert et al., 2019).

properties

IUPAC Name

(4-bromo-2-fluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGHNYIPBLBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Synthesis routes and methods

Procedure details

To a solution of 4-Bromo-2-fluoro-5-methoxy-benzaldehyde (4.03 g, 17.33 mmol) from step (1) below in Methanol at 0° C. was added NaBH4 (0.65 g, 17.33 mmol). After the reaction mixture was stirred at 0° C. for 2 hours, it was allowed to warm to room temperature. The organic layer was taken up in ethyl ether, washed with water and dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (25–45% EtOAc in hexanes) to give the product. Yield: 3.90 g, 99.0%. 1H NMR (CDCl3) δ: 3.90 (s, 3H), 4.74 (d, J=6.02 Hz, 2H), 6.82 (d, J=6.1 Hz, 1H), 7.29 (d, J=10.58 Hz, 1H).
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
Reactant of Route 4
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
Reactant of Route 6
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.